Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

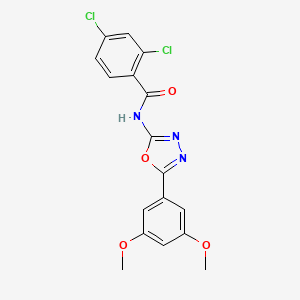

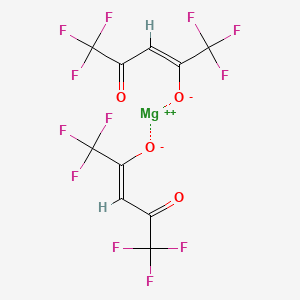

Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate, also known as Hexafluoroacetylacetono magnesium (II) salt hydrate, is a compound with the molecular formula C10H2F12MgO4 · xH2O and a molecular weight of 438.41 . It appears as white to light yellow crystals .

Molecular Structure Analysis

The molecular structure of Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate consists of 10 carbon atoms, 2 hydrogen atoms, 12 fluorine atoms, 1 magnesium atom, and 4 oxygen atoms . The exact structure would require more detailed analysis or experimental data which I currently do not have access to.Physical And Chemical Properties Analysis

Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate is a solid at 20 degrees Celsius . It has a boiling point of 124 °C .Applications De Recherche Scientifique

Magnetic Properties Research

“Bis(hexafluoroacetylacetonato)magnesium” has been used in the study of magnetic properties. Specifically, it has been used to form cyclic dimer complexes in cis coordination with 1-[3- and 4-(N-tert-butyl-N-oxyaminophenyl)]imidazoles . The long-range magnetic couplings between the two spin 4/2’s resulting from the strongly antiferromagnetic short-range interaction between the Mn(II) and the ligated nitroxide radical are regiospecific .

Electrocatalysis

This compound could potentially be used in the field of electrocatalysis. Electrocatalysis stands out as a promising avenue for synthesizing high-value products with minimal environmental footprint . While the specific use of “Bis(hexafluoroacetylacetonato)magnesium” in this field is not explicitly mentioned, it’s possible that it could be used in the synthesis of catalysts or as a component in the reaction media.

Material Innovation

Deep eutectic solvents (DESs), renowned for their eco-friendly, safe, and cost-effective nature, present myriad advantages, including extensive opportunities for material innovation . “Bis(hexafluoroacetylacetonato)magnesium” could potentially be used in these solvents to create new materials with unique properties.

Green Chemistry

“Bis(hexafluoroacetylacetonato)magnesium” could potentially be used in the field of green chemistry, specifically in the transformation of CO2, biomass, and waste plastics . Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances.

Safety And Hazards

When handling Bis(hexafluoroacetylacetonato)magnesium(II) Hydrate, it’s important to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

magnesium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Mg/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDDNTMORUZYPB-PAMPIZDHSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F12MgO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(hexafluoroacetylacetonato)magnesium | |

CAS RN |

19648-85-2 |

Source

|

| Record name | Magnesium hexafluoroacetylacetonate 1,2-dimethoxyethane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)

![1-(methylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2779285.png)

![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)

![6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2779298.png)

}phenylamine](/img/structure/B2779299.png)